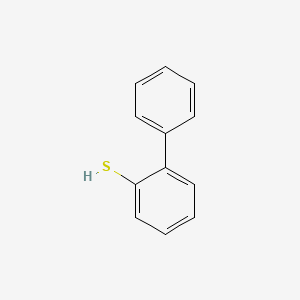

2-Phenylthiophenol

説明

Significance of Aromatic Thioethers in Contemporary Organic Synthesis

Aromatic thioethers, the class of compounds to which 2-Phenylthiophenol belongs, are of fundamental importance in modern organic chemistry. researchgate.net These compounds are not merely synthetic curiosities; they are integral components in a wide array of applications, from pharmaceuticals and agrochemicals to polymer science and organic dyes. chemrevlett.com The thioether moiety is present in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry. researchgate.netchemrevlett.com

The construction of the carbon-sulfur (C-S) bond, which defines thioethers, is a key focus in synthetic organic chemistry. thieme-connect.com Traditional methods for creating these bonds often involve the use of foul-smelling and air-sensitive thiols. mdpi.com Consequently, a significant area of contemporary research is the development of novel, efficient, and more environmentally benign methodologies for thioether synthesis. chemrevlett.commdpi.com This has led to the exploration of various catalytic systems, including those based on transition metals like palladium, nickel, cobalt, and iron, to facilitate C-S cross-coupling reactions. thieme-connect.comorgsyn.org The development of visible-light-driven, metal-free C-S bond formation represents a recent and significant advancement in this field. orgsyn.org

Emerging Research Interests in this compound Chemistry

Recent research has underscored the growing importance of this compound as a versatile building block in specialized chemical synthesis. Its unique structure makes it a valuable precursor for creating complex, biologically active molecules.

One notable application is in the palladium(II)-catalyzed synthesis of 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives. preprints.orgpreprints.org In these reactions, this compound serves as a key reactant, enabling the formation of C(sp²)-sulfoxide bonds under relatively mild conditions. preprints.orgpreprints.org This methodology provides an efficient route to a class of compounds with potential applications in medicine and materials science. preprints.org

Another area of emerging interest is in stereoselective synthesis. A recent study demonstrated the use of a phenylthiophenol prochiral intermediate in the synthesis of Maralixibat, a pharmaceutical agent. acs.org The process involves an asymmetric oxidation of the intermediate to create a stereogenic sulfoxide (B87167), which then directs the formation of the drug's core structure with high isomeric purity. acs.org This highlights the potential of this compound derivatives in complex, multi-step syntheses where precise control of stereochemistry is crucial.

Broader Implications for Catalysis and Materials Science Research

The utility of this compound extends beyond its role as a synthetic intermediate, with significant implications for catalysis and materials science.

In the field of catalysis, this compound is a key intermediate in the hydrodesulfurization (HDS) of dibenzothiophene (B1670422) (DBT). researchgate.netacs.org HDS is a critical industrial process for removing sulfur from fossil fuels to prevent the release of sulfur oxides, which contribute to acid rain. nih.gov The reaction mechanism for the desulfurization of DBT on catalysts like cobalt-promoted molybdenum disulfide (Co-MoS₂) can proceed through a pathway where the C-S bond is broken, leading to the formation of 2-phenyl-thiophenolate, a deprotonated form of this compound. researchgate.net Understanding the formation and subsequent reactions of this intermediate is crucial for the design of more efficient HDS catalysts. nih.govpsu.edu

In materials science, aromatic thioethers are recognized for their utility in the development of advanced polymer materials. chemrevlett.com While specific research detailing the incorporation of this compound into polymers is an area of ongoing investigation, the general properties of aromatic thioethers suggest their potential for creating polymers with desirable thermal and mechanical properties. The reactivity of the thiol group allows for its incorporation into polymer backbones or as a pendant group, offering a route to functional materials.

Structure

3D Structure

特性

IUPAC Name |

2-phenylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECUPGFJVNJNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375144 | |

| Record name | 2-Phenylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2688-96-2 | |

| Record name | 2-Phenylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylthiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms Involving 2 Phenylthiophenol

Mechanistic Investigations of Carbon-Sulfur Bond Formation Reactions

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and reactions involving 2-phenylthiophenol have been a subject of detailed mechanistic study.

A notable example is the palladium(II)-catalyzed tandem reaction of C-S bond direct cross-coupling and sulfonylation. preprints.orgpreprints.org In this process, substituted quinoxalines react with substituted phenylthiophenols to synthesize biologically active 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives. preprints.orgpreprints.org Mechanistic studies, including deuterium (B1214612) isotope experiments, suggest a plausible reaction pathway. preprints.orgpreprints.org The proposed mechanism begins with the coordination of Pd(II) to the phenylthiophenol reactant, forming a Pd(IV) intermediate. preprints.orgpreprints.org Subsequently, the quinoxaline (B1680401) reactant, activated by a base like cesium carbonate (Cs2CO3), engages in a C-S bond cross-coupling with the Pd(IV) intermediate. preprints.orgpreprints.org The final step involves oxidation by a solvent like dimethyl sulfoxide (B87167) (DMSO), which generates the desired sulfoxide product and regenerates the Pd(II) catalyst for the next cycle. preprints.orgpreprints.org

Another approach involves cobalt-catalyzed coupling of aryl halides with thiophenols. organic-chemistry.org This method provides an alternative to traditional copper, palladium, or nickel catalysts. organic-chemistry.org The proposed mechanism involves the reduction of Co(II) to Co(I) by zinc, followed by the coordination of the thiolate to the cobalt center. organic-chemistry.org Oxidative addition of the aryl halide and subsequent reductive elimination forms the thioether product. organic-chemistry.org

Furthermore, the reaction of platinum complexes with thiophenes can lead to C-S bond cleavage and the formation of new species. For instance, the reaction of [Pt(PEt3)3] with dibenzothiophene (B1670422) results in the insertion of platinum into a C-S bond, which can then be cleaved by acids like HCl to yield this compound. acs.org

| Catalyst System | Reactants | Key Mechanistic Steps | Product Type |

| Pd(OAc)2 / Cs2CO3 / DMSO | Substituted quinoxalines, Phenylthiophenols | Coordination to Pd(II), formation of Pd(IV) intermediate, C-S cross-coupling, oxidation. preprints.orgpreprints.org | 2-(Phenylsulfinyl)quinoxalines preprints.orgpreprints.org |

| CoI2(dppe) / Zn | Aryl halides, Thiophenols | Reduction of Co(II) to Co(I), thiolate coordination, oxidative addition, reductive elimination. organic-chemistry.org | Aryl sulfides organic-chemistry.org |

| [Pt(PEt3)3] | Dibenzothiophene | Insertion of Pt into C-S bond, acid-mediated cleavage. acs.org | This compound acs.org |

Detailed Analysis of C-H Activation Pathways in this compound Syntheses

The synthesis of this compound and its derivatives often involves C-H activation, a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. mt.com Palladium catalysis is particularly prominent in this area. nih.govsnnu.edu.cnmdpi.com

Generally, palladium-catalyzed C-H activation proceeds through several mechanistic manifolds. nih.gov One common pathway involves a Pd(II)/Pd(0) catalytic cycle. nih.gov This cycle typically begins with a ligand-directed C-H activation at a Pd(II) center to form a cyclopalladated intermediate. nih.gov This intermediate can then undergo reductive elimination to form the desired bond and a Pd(0) species, which is subsequently re-oxidized to Pd(II) to continue the catalytic cycle. nih.gov

Another pathway is the Pd(II)/Pd(IV) cycle. mdpi.com In this case, the cyclopalladated Pd(II) intermediate is oxidized to a Pd(IV) species. nih.gov Carbon-heteroatom or carbon-carbon bond formation then occurs through reductive elimination from the Pd(IV) center, regenerating the Pd(II) catalyst. nih.gov The choice of oxidant and ligands plays a crucial role in determining the operative pathway and the efficiency of the reaction.

For instance, in the synthesis of carbazoles from 2-phenylacetanilides, a Pd(OAc)2-catalyzed cyclization occurs via intramolecular C-N coupling, where the C-H bond of the phenyl ring is activated. nih.gov While this is a C-N bond formation, the underlying principles of C-H activation are analogous to those that would be involved in synthesizing derivatives of this compound.

The versatility of palladium catalysis allows for the functionalization of both sp2 and sp3 C-H bonds, making it a highly practical tool in organic synthesis. nih.gov The development of new ligands and reaction conditions continues to expand the scope and applicability of C-H activation in the synthesis of complex molecules. snnu.edu.cn

Kinetic Studies and Reaction Pathway Mapping for Thioether Transformations

Kinetic studies are essential for understanding the detailed reaction pathways and the factors that control the rates of chemical transformations. libretexts.org For reactions involving this compound and its derivatives, kinetic analysis helps to elucidate the sequence of elementary steps and identify the rate-determining step. libretexts.orgyoutube.com

In palladium-catalyzed reactions, the rate law can often provide insights into the mechanism. For example, if the rate-determining step is the initial C-H activation, the reaction rate would be dependent on the concentrations of the substrate and the palladium catalyst. youtube.com However, if a subsequent step, such as reductive elimination, is rate-limiting, the kinetics might be more complex, potentially involving the concentrations of other reagents like an oxidant or a coupling partner. libretexts.org

Kinetic isotope effect (KIE) studies are a powerful tool for probing transition state structures. nih.gov By replacing a hydrogen atom with deuterium at a position undergoing bond cleavage, one can measure the effect on the reaction rate. A significant KIE suggests that the C-H bond is being broken in the rate-determining step. nih.gov

For example, in the context of the palladium-catalyzed tandem C-S cross-coupling/sulfonylation, deuterium isotope experiments were performed to probe the mechanism. preprints.orgpreprints.org Such studies can help to confirm whether C-H or C-S bond cleavage is involved in the rate-limiting step of the reaction.

Mapping the reaction pathway involves identifying all intermediates and transition states connecting the reactants to the products. libretexts.org This can be achieved by a combination of experimental techniques, such as in-situ spectroscopy to observe intermediates, and computational modeling. ucla.edusmu.edu

Computational Modeling of Reaction Transition States and Intermediates

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing detailed insights into the structures and energies of transient species like transition states and intermediates that are often difficult to observe experimentally. mit.edunih.gov

Density Functional Theory (DFT) calculations are widely used to model reactions involving transition metals. rsc.org These calculations can provide optimized geometries for reactants, intermediates, transition states, and products, as well as their relative energies. smu.edu This information allows for the construction of a detailed potential energy surface for the reaction, which helps in identifying the most likely reaction pathway. smu.edu

For C-S bond formation reactions, computational models can be used to investigate the electronic structure of the catalyst and substrates, and to understand how their interactions facilitate the bond-forming process. rsc.org For instance, in the platinum-mediated C-S bond reductive coupling, DFT calculations were used to assess the structures of intermediates and transition states, supporting a proposed mechanism involving a binuclear intermediate complex. rsc.org

In the context of C-H activation, computational studies can help to distinguish between different possible mechanisms, such as oxidative addition, electrophilic substitution, or σ-bond metathesis. researchgate.netrutgers.edu By calculating the activation barriers for each potential pathway, the most favorable route can be determined.

Recent advances in machine learning are also being applied to predict transition state structures much more rapidly than traditional quantum chemistry methods. mit.edu These models can be trained on large datasets of known reactions and can then generate plausible transition state structures for new reactions, accelerating the process of mechanism elucidation. mit.edu

| Reaction Type | Computational Method | Insights Gained |

| Platinum-mediated C-S reductive coupling | Density Functional Theory (DFT) | Assessment of intermediate and transition state structures, supporting a binuclear intermediate. rsc.org |

| Ribonuclease A-catalyzed RNA 2'-O-transphosphorylation | Quantum Mechanical Calculations | Detailed description of the transition state, showing a late anionic character. nih.gov |

| General Chemical Reactions | Machine Learning Models | Rapid prediction of transition state structures. mit.edu |

Role of this compound as an Intermediate in Complex Chemical Transformations

This compound is not only a target molecule for synthesis but also serves as a crucial intermediate in more complex chemical transformations. capotchem.com Its structure, featuring both a nucleophilic thiol group and an aromatic ring system, allows it to participate in a variety of subsequent reactions.

One significant role of this compound is as an intermediate in hydrodesulfurization (HDS) processes. ualberta.ca In the breakdown of organosulfur compounds like dibenzothiophene, which are found in fossil fuels, the cleavage of one C-S bond can lead to the formation of this compound. acs.org This intermediate can then undergo further reactions to remove the sulfur atom completely, yielding biphenyl (B1667301). acs.org For example, the reaction of a thiaplatinacycle derived from dibenzothiophene with HCl produces this compound. acs.org

Furthermore, this compound can be a precursor for the synthesis of various heterocyclic compounds. The thiol group can act as a nucleophile in cyclization reactions, leading to the formation of sulfur-containing heterocycles. For example, rhodium-catalyzed reactions can be employed for the synthesis of dibenzothiophenes using this compound as a starting material.

The reactivity of this compound also extends to its use in the synthesis of metal-thiolate complexes. These complexes can have interesting catalytic properties or serve as models for understanding the role of sulfur in biological systems. For instance, the reaction of this compound with metal precursors can lead to the formation of well-defined complexes where the sulfur atom is coordinated to the metal center.

Catalytic Applications of 2 Phenylthiophenol and Its Derivative Complexes

Design and Synthesis of 2-Phenylthiophenol-Derived Ligands for Metal Catalysis

The design and synthesis of ligands are fundamental to the advancement of metal catalysis. This compound serves as a valuable scaffold for creating ligands with tailored properties. By modifying the phenyl ring or incorporating additional donor groups, researchers can fine-tune the ligand's steric bulk, electronic character, and coordination mode, thereby influencing the catalytic performance of the resulting metal complex.

A significant class of ligands derived from this compound includes those incorporating phosphine (B1218219) or arsine functionalities. mjcce.org.mk For instance, phosphino- and arsinoarylthiols with the general formula HSC₆H₄-2-EPh₂ (where E is Phosphorus or Arsenic) combine a soft phosphine or arsine donor with a thiol group. mjcce.org.mk These bidentate ligands readily coordinate to a wide range of transition metals, typically through deprotonation of the thiol. mjcce.org.mk The synthesis of these ligands often involves multi-step procedures starting from 2-bromothiophenol (B30966) or related precursors. Another related class is the heterotopic ligand 1-Ph₂AsSC₆H₄-2-PPh₂, which integrates phosphine, thioether, and arsine donor atoms, offering multiple coordination possibilities. mjcce.org.mk

The synthesis of these ligands allows for the preparation of a variety of metal complexes with metals such as rhodium, iridium, palladium, and nickel, which have shown significant catalytic activity. nih.govfrontiersin.orgfrontiersin.orgchemrxiv.orgbeilstein-journals.orgmdpi.commdpi.com

Homogeneous Catalysis Systems Utilizing this compound Ligands

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity under mild reaction conditions. wikipedia.orgeolss.net this compound-derived ligands have been extensively used in homogeneous systems. Metal complexes of these ligands are typically soluble in common organic solvents, facilitating their use in a wide array of organic transformations. youtube.com

For example, rhodium and iridium complexes bearing Schiff base ligands derived from 2-aminophenol (B121084) and thiophene-2-carbaldehyde (B41791) have been synthesized and characterized. nih.govfrontiersin.orgfrontiersin.org These complexes, which can be considered structural analogues of this compound derivatives, have demonstrated catalytic activity in C-C cross-coupling reactions. nih.govfrontiersin.org The ligand framework provides a specific coordination environment that facilitates the catalytic cycle. Similarly, palladium complexes containing phosphine ligands have been widely studied for various cross-coupling reactions and telomerization of dienes. mdpi.comnih.gov The choice of the phosphine ligand, which can be derived from a this compound backbone, is crucial for the efficiency and selectivity of the catalytic process. nih.gov

The versatility of this compound derivatives allows for their use with a range of transition metals, leading to catalysts with diverse applications in homogeneous catalysis. mdpi.com

Heterogeneous Catalysis and Immobilization Strategies

While homogeneous catalysts offer many advantages, their separation from the reaction mixture can be challenging. eolss.net Heterogeneous catalysts, which are in a different phase from the reactants, can be easily recovered and reused, offering economic and environmental benefits. wikipedia.orgyoutube.com Immobilizing homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. youtube.com

Several strategies have been developed for the immobilization of metal complexes, including those with this compound-type ligands. nih.govescholarship.org One approach involves the covalent attachment of the ligand to a solid support, such as silica (B1680970) or a polymer, before coordination to the metal center. youtube.com For example, a benzotriazole-pyridinyl-silane ligand has been designed and immobilized on silicon dioxide to support iridium and copper catalysts. researchgate.net Another strategy is the encapsulation or adsorption of the pre-formed metal complex onto a support material. escholarship.org For instance, anionic supramolecular clusters have been immobilized on cationic polymers to create heterogeneous catalysts for various organic reactions. escholarship.org

Iron-based nanoparticles have also been used as magnetic supports for the immobilization of catalysts, allowing for easy separation using an external magnet. mdpi.com For example, a palladium-pyridine complex immobilized on γ-Fe₂O₃ magnetic nanoparticles has been used as a recyclable catalyst for several cross-coupling reactions. mdpi.com These immobilization techniques aim to retain the high activity and selectivity of the homogeneous catalyst while enabling its facile recovery and reuse. nih.govescholarship.org

Facilitation of C-C and C-H Bond Activation and Coupling Reactions

Carbon-carbon (C-C) and carbon-hydrogen (C-H) bond activation and subsequent coupling are fundamental transformations in organic synthesis, enabling the construction of complex molecular architectures. nih.govfrontiersin.orgfrontiersin.org Metal complexes derived from this compound have shown significant promise in catalyzing these challenging reactions. The unique properties of these ligands can stabilize the metal center in various oxidation states and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Palladium and nickel complexes are particularly prominent in this area. chemrxiv.orgbeilstein-journals.orgmdpi.commdpi.com Palladium complexes with phosphine ligands, some of which are derived from this compound, are highly effective for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. mdpi.comnih.gov For instance, a palladium(II)-catalyzed tandem reaction involving a C-S bond cross-coupling has been developed using substituted phenylthiophenols. preprints.orgpreprints.org

Nickel-catalyzed cross-coupling reactions have gained attention as a more sustainable alternative to palladium. chemrxiv.orgmdpi.comnih.gov Ligands play a crucial role in modulating the reactivity of nickel catalysts. chemrxiv.orgnih.gov Nitrogen- and oxygen-based ligands, as well as phosphine ligands, have been successfully employed in nickel-catalyzed C-C bond formation. beilstein-journals.orgnih.gov For example, nickel complexes with bipyridine and terpyridine ligands have been used for the cross-coupling of aryl halides with organozinc reagents. mdpi.com The electronic and steric properties of the ligands derived from this compound can be tuned to optimize the catalytic performance in these reactions.

Iridium complexes have also been shown to catalyze Suzuki-type C-C cross-coupling reactions. nih.govfrontiersin.org The formation of organoiridium complexes is believed to proceed through the activation of C-H and O-H bonds of the supporting ligands. nih.govfrontiersin.orgfrontiersin.org

Below is a table summarizing the application of this compound derivative complexes in various coupling reactions.

| Catalyst System | Reaction Type | Substrates | Key Findings |

| Iridium-Schiff Base | Suzuki-type C-C cross-coupling | Aryl halides, boronic acids | Efficient catalysis, formation of organoiridium complexes via C-H activation. nih.govfrontiersin.org |

| Palladium-Phosphine | Suzuki-Miyaura, Heck | Aryl halides, boronic acids, alkenes | High catalytic activity, ligand structure is crucial for selectivity. nih.gov |

| Nickel-Bipyridine | C(sp²)-C(sp³) cross-coupling | Aryl halides, benzylic trifluoroborates | Good yields and selectivity, ligand structure influences reactivity. chemrxiv.org |

| Palladium(II) | C-S cross-coupling/sulfonylation | Quinoxalines, phenylthiophenols | Efficient synthesis of biologically active sulfur-containing compounds. preprints.orgpreprints.org |

| Nickel/PCy₃ | Defluorinative cross-coupling | 2-Fluorobenzofurans, arylboronic acids | Successful synthesis of 2-arylbenzofurans via C-F bond activation. beilstein-journals.org |

Catalytic Roles in Hydrogenation and Hydrodesulfurization Processes

Hydrogenation and hydrodesulfurization (HDS) are crucial industrial processes, particularly in the refining of fossil fuels to remove sulfur-containing compounds. acs.orgresearchgate.netresearchgate.netethz.ch this compound itself can be a product of the HDS of dibenzothiophene (B1670422) (DBT), a common sulfur-containing compound in crude oil. acs.orgresearchgate.netresearchgate.net Metal complexes with ligands derived from this compound have been investigated as catalysts for these transformations.

In the context of HDS, the reaction mechanism often involves the coordination of the thiophenic compound to the metal center, followed by C-S bond cleavage. researchgate.netresearchgate.net For example, the HDS of DBT over a Co-promoted MoS₂ catalyst can proceed through a direct desulfurization (DDS) pathway, where one of the first steps is the C-S bond scission to form a 2-phenyl-thiophenolate intermediate, which can then be hydrogenated to this compound. researchgate.net

Homogeneous catalysts have also been studied for HDS. Ruthenium complexes have shown activity in the hydrogenation of benzothiophene (B83047) to 2,3-dihydrobenzo[b]thiophene (B1596441) and 2-ethylthiophenol. researchgate.net Iridium complexes can act as catalyst precursors for the homogeneous hydrogenation and hydrodesulfurization of DBT to produce this compound and biphenyl (B1667301). acs.org

The table below provides examples of catalytic systems used in hydrogenation and HDS.

| Catalyst System | Reaction | Substrate | Products | Key Findings |

| Iridium Complex | Hydrogenation and HDS | Dibenzothiophene (DBT) | This compound, Biphenyl | Homogeneous catalysis for HDS. acs.org |

| Ruthenium Complexes | Hydrogenation | Benzo[b]thiophene (BT) | 2,3-Dihydrobenzo[b]thiophene, 2-Ethylthiophenol | Active in the hydrogenation of thiophenic compounds. researchgate.net |

| Co-MoS₂ | Hydrodesulfurization (HDS) | Dibenzothiophene (DBT) | 2-Phenyl-thiophenolate (intermediate), Biphenyl | DDS pathway involves formation of a thiophenolate intermediate. researchgate.net |

| Rhodium-Phosphine | Hydrogenation | Alkenes | Alkanes | Rhodium phosphide (B1233454) catalysts show high selectivity and sulfur tolerance. mdpi.com |

Exploration of Asymmetric Catalysis with Chiral this compound Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands is key to achieving high enantioselectivity in these reactions. Chiral derivatives of this compound are attractive candidates for this purpose, as the introduction of chirality into the ligand backbone can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

While the direct use of chiral this compound derivatives is an active area of research, related chiral ligands have demonstrated the potential of this approach. For example, chiral phosphine ligands are widely used in asymmetric hydrogenation and other transformations. cardiff.ac.uk The synthesis of novel chiral multidentate phosphine ligands derived from glycidyl (B131873) phosphine synthons has been reported, highlighting the ongoing efforts to develop new chiral ligand frameworks. cardiff.ac.uk

The immobilization of chiral catalysts is also a significant area of research, aiming to combine the benefits of enantioselective catalysis with the ease of catalyst separation and recycling. escholarship.org For example, an enantioenriched supramolecular cluster has been immobilized on a polymer support, and the resulting heterogeneous catalyst maintained its activity and enantioselectivity in asymmetric reactions over multiple cycles. escholarship.org

Although specific examples focusing solely on chiral this compound derivatives in asymmetric catalysis are emerging, the principles established with related chiral ligand systems provide a strong foundation for future developments in this area.

Applications in Sustainable and Earth-Abundant Metal Catalysis

The development of sustainable catalytic processes is a major goal in modern chemistry. This includes the use of earth-abundant and less toxic metals, such as iron, copper, and nickel, as alternatives to precious metals like palladium, rhodium, and iridium. mdpi.comnih.govorganic-chemistry.orgprinceton.edursc.org Ligands derived from this compound can play a crucial role in enabling the catalytic activity of these earth-abundant metals.

Copper-catalyzed reactions have seen significant progress, with applications in cross-coupling, cycloadditions, and the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgbeilstein-journals.orgnih.govbeilstein-journals.org For instance, copper(I) iodide, in combination with a suitable ligand, can catalyze the synthesis of 4-aminoquinazoline derivatives from 2-bromobenzonitriles and amidines. organic-chemistry.org The ligand is essential for stabilizing the copper center and facilitating the catalytic cycle.

Nickel catalysis has also emerged as a powerful tool for a variety of transformations, including C-C and C-heteroatom bond formation. chemrxiv.orgbeilstein-journals.orgmdpi.comnih.gov The development of new ligands has been critical to expanding the scope of nickel-catalyzed reactions. nih.gov For example, mining pharmaceutical compound libraries has led to the discovery of new nitrogen-based ligands for nickel-catalyzed cross-electrophile coupling. nih.gov

Iron, being the most abundant transition metal, is a highly desirable catalyst from a sustainability perspective. mdpi.comprinceton.edu Heterogeneous iron-based catalysts have been developed for various organic transformations, often supported on materials like magnetite for easy separation. mdpi.com

The use of this compound and its derivatives as ligands for these earth-abundant metals can contribute to the development of more sustainable and economical catalytic processes.

| Metal | Ligand Type | Reaction | Significance |

| Copper | N,N'-dimethylethylenediamine | Synthesis of 4-aminoquinazolines | Utilizes an earth-abundant metal for the synthesis of valuable heterocycles. organic-chemistry.org |

| Nickel | Amidine derivatives | Cross-electrophile coupling | Discovered through screening of pharmaceutical libraries, expanding the toolbox for Ni-catalysis. nih.gov |

| Iron | Immobilized on magnetite | Various coupling reactions | Use of a highly abundant, non-toxic metal with easy catalyst recovery. mdpi.com |

| Copper | Bipyridine | Trifluoromethylselenolation | Enables the synthesis of organoselenium compounds with an earth-abundant metal. beilstein-journals.org |

Theoretical and Computational Chemistry of 2 Phenylthiophenol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for analyzing the electronic structure of molecules like 2-phenylthiophenol. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its balance of accuracy and computational cost. arxiv.org DFT calculations can predict a wide range of properties, including optimized geometries, vibrational frequencies, and electronic characteristics. For this compound, DFT studies are instrumental in understanding its structural parameters and the nature of its chemical bonds.

While comprehensive DFT studies focused solely on isolated this compound are not extensively documented in publicly available literature, its formation as an intermediate in processes like the hydrodesulfurization (HDS) of dibenzothiophene (B1670422) has been investigated using DFT. For instance, in the context of HDS over Co-promoted MoS₂ catalysts, DFT calculations have been used to model the reaction pathways. One proposed mechanism involves the formation of a 2-phenyl-thiophenol intermediate. researchgate.net These types of studies provide valuable, albeit indirect, information about the molecule's stability and structure in a reactive environment.

Basic computed properties for this compound are available from public chemical databases, which often utilize DFT or other computational methods for their generation.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀S | PubChem nih.gov |

| Molecular Weight | 186.27 g/mol | PubChem nih.gov |

| XLogP3 | 4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 186.05032149 Da | PubChem nih.gov |

| Topological Polar Surface Area | 1 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

These descriptors, derived from computational models, offer a foundational understanding of the molecule's physical and chemical characteristics.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. rjpn.org This theory is fundamental to understanding electronic transitions, chemical reactivity, and bonding. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netwikipedia.org

For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-systems of the phenyl rings. The LUMO is likely a π* anti-bonding orbital distributed over the aromatic rings. The precise energies and spatial distributions of these orbitals can be calculated using methods like DFT.

Table 2: Conceptual Data from Frontier Orbital Analysis of Aromatic Thiols

| Parameter | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences its nucleophilicity and susceptibility to electrophilic attack. The sulfur atom and π-system are likely electron-rich centers. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Determines its electrophilicity and ability to accept electrons in reactions. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. wikipedia.org |

Detailed theoretical studies on substituted phenols have shown that functional groups significantly influence the HOMO-LUMO gap and, consequently, the molecule's reactivity. rjpn.org A similar trend would be expected for substituted phenylthiols.

Computational Modeling of Molecular Interactions and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular interactions, conformational changes, and solvent effects. nih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: Investigate the rotational barrier around the C-C bond connecting the two phenyl rings and the C-S bond.

Study Intermolecular Interactions: Model how this compound interacts with other molecules, such as solvents or reactants. This is particularly relevant for understanding its behavior in solution and at interfaces.

Simulate Behavior in Complex Systems: In the context of its role in hydrodesulfurization, MD simulations could model its interaction with catalyst surfaces, providing insights into adsorption geometries and surface diffusion. aps.org

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of MD simulations is highly dependent on the quality of the force field used.

Predictive Modeling for Reactivity and Selectivity Profiles of this compound

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. rsc.org DFT calculations, in particular, can be used to map out potential energy surfaces for reactions involving this compound. osti.gov

Key aspects that can be modeled include:

Transition State Analysis: By locating and characterizing transition state structures, the activation energies for different reaction pathways can be calculated. This allows for the prediction of the most favorable reaction mechanism. For example, in the acid cleavage of related thiaplatinacycles, this compound is observed as a major product, and DFT could elucidate the energetics of its formation. acs.org

Regio- and Stereoselectivity: In reactions where multiple products are possible, computational models can predict which isomer is likely to be favored by comparing the activation barriers leading to each product.

Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can also be used to predict the most reactive sites within the this compound molecule for electrophilic, nucleophilic, and radical attacks. mdpi.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Thioether Systems

Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. researchgate.net

For systems containing thioether or thiol moieties, QSAR models are frequently developed to predict various properties. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an observed activity.

Table 3: Common Descriptors Used in QSAR Models for Thioether-Containing Compounds

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describe the electronic distribution and influence electrostatic interactions and reactivity. researchgate.net |

| Topological | Molecular Connectivity Indices, Balaban Index | Quantify the branching and shape of the molecule. researchgate.net |

| 3D/Steric | Molecular Volume, Surface Area, Ovality | Relate to the size and shape of the molecule, which are crucial for binding to active sites. frontiersin.org |

| Physicochemical | LogP (Partition Coefficient), Polar Surface Area (PSA) | Describe the compound's hydrophobicity and transport properties. nih.gov |

These QSAR studies can be used to design new molecules with desired properties, such as enhanced catalytic activity or specific biological functions, by predicting the activity of virtual compounds before their synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylthiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-Phenylthiophenol, both ¹H and ¹³C NMR provide critical data for structural assignment and can offer insights into the molecule's dynamic behavior.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the thiol proton. The aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern of multiplets due to the spin-spin coupling between protons on the two phenyl rings. Protons on the phenyl ring attached to the sulfur atom will have different chemical shifts from those on the adjacent phenyl ring due to the influence of the sulfur atom. The thiol proton (S-H) is expected to appear as a broad singlet, with its chemical shift being variable and dependent on factors like concentration and solvent. For instance, in related mercaptobiphenyl derivatives, the thiol proton signal appears around δ 3.5 ppm. acs.org In a study of 4'-substituted-4-mercaptobiphenyls, the aromatic protons appeared as an AB quartet, a pattern indicative of a para-substituted phenyl ring. acs.org

Dynamic Studies: NMR can also be used to study dynamic processes such as hindered rotation around the C-S or C-C bonds. Temperature-dependent NMR studies could reveal information about the energy barriers for these rotations. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlation between protons, helping to confirm the spatial arrangement of the two phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted NMR data; experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | 7.1 - 7.6 | - |

| Thiol H | Variable (e.g., ~3.5) | - |

| Aromatic C | - | 115 - 140 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectrabase.com The resulting spectra serve as a molecular fingerprint, allowing for the identification of functional groups and providing insights into the molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the S-H and C-S stretching vibrations, as well as vibrations associated with the aromatic rings. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is usually weak and found in the 600-800 cm⁻¹ range. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. nist.gov In a study on a derivative, N-phenyl-2-(phenylsulfanyl)acetamide, the IR spectrum showed characteristic amide and aromatic absorptions. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the biphenyl (B1667301) system and the C-S bond are expected to produce noticeable Raman signals. The symmetric "ring breathing" modes of the phenyl rings would also be prominent. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| S-H | Stretching | 2550 - 2600 | IR (weak) |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |

| C-S | Stretching | 600 - 800 | IR (weak), Raman |

| Aromatic Ring | Out-of-plane bending | 700 - 900 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. uwindsor.ca The resulting spectrum is characterized by the wavelength of maximum absorbance (λmax), which corresponds to specific electronic transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated biphenyl system. The presence of the sulfur atom, with its lone pairs of electrons, may also lead to n → π* transitions, although these are typically weaker. The conjugation between the two phenyl rings results in a bathochromic shift (a shift to longer wavelengths) compared to benzene (B151609). The absorption spectrum of biphenyl itself shows an intense absorption band around 250 nm. The substitution with a thiophenol group is expected to further modify the electronic transitions and the resulting λmax. A patent mentions that the UV-Vis spectrum of mercaptobiphenyl in methylene (B1212753) chloride can be obtained. rsc.org Studies on other biphenyl derivatives have shown that the absorption and fluorescence spectra are influenced by the nature and position of substituents. tandfonline.comresearchgate.netacs.org

Table 3: Expected Electronic Transitions and Absorption Maxima for this compound

| Electronic Transition | Expected λmax Region (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 300 | Biphenyl system |

| n → π* | > 300 (weak) | Thiophenol group |

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. ontosight.ai Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the observation of the molecular ion.

Molecular Confirmation: In ESI-MS, this compound (C₁₂H₁₀S, molecular weight 186.27 g/mol ) would be expected to show a prominent signal for its protonated molecule [M+H]⁺ at m/z 187 or its deprotonated molecule [M-H]⁻ at m/z 185, depending on the ionization mode. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the molecular ion would provide valuable structural information. The fragmentation of this compound is likely to involve the cleavage of the C-S bond and the C-C bond connecting the two phenyl rings. The fragmentation pattern of thiophenol, a related compound, involves the loss of a hydrogen sulfide (B99878) radical (•SH) and the formation of a stable phenyl cation. mdpi.com Similar fragmentation pathways can be anticipated for this compound, leading to characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 187 | Protonated molecular ion |

| [M-H]⁻ | 185 | Deprotonated molecular ion |

| [M-SH]⁺ | 153 | Loss of a sulfhydryl radical |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Crystallography for Precise Solid-State Structure Determination of this compound Derivatives

Table 5: Illustrative Crystallographic Parameters for a this compound Derivative Data is illustrative and based on related structures.

| Parameter | Description | Typical Value |

|---|---|---|

| C-S bond length | Distance between carbon and sulfur atoms | ~1.77 Å |

| C-C (inter-ring) bond length | Distance between the two phenyl rings | ~1.49 Å |

| Phenyl ring dihedral angle | Torsion angle between the two rings | Varies depending on packing forces |

| S-H···A hydrogen bond | Interaction involving the thiol proton | Present in suitable crystal packing |

Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance, Fluorescence Spectroscopy)

Beyond the core techniques, other advanced spectroscopic methods can provide further specialized information about the properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. The thiyl radical (RS•) of this compound can be generated, for example, by photolysis or chemical oxidation. EPR spectroscopy would allow for the direct observation and characterization of this radical species. nih.govnih.gov The g-value and hyperfine coupling constants obtained from the EPR spectrum would provide information about the electronic structure of the radical and the distribution of the unpaired electron density over the molecule. mdpi.com

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Biphenyl and its derivatives are known to be fluorescent. tandfonline.comresearchgate.netacs.org The fluorescence properties of this compound, such as its emission maximum and quantum yield, would be influenced by the substitution pattern and the presence of the sulfur atom. The sulfur atom can act as a heavy atom, potentially quenching the fluorescence through enhanced intersystem crossing. The study of the fluorescence of this compound and its derivatives can provide insights into their excited-state properties and potential applications in materials science and as fluorescent probes. mdpi.com

Applications of 2 Phenylthiophenol in Diverse Organic Synthesis

Building Block for Complex Molecular Architectures and Fine Chemicals

In chemical synthesis, "building blocks" are foundational molecular fragments or compounds with reactive functional groups that are used for the bottom-up assembly of more complex structures. wikipedia.org These organic functionalized molecules are crucial for constructing a variety of molecular architectures, including supramolecular complexes and nanoparticles, playing a key role in medicinal chemistry, organic chemistry, and material science. wikipedia.org

2-Phenylthiophenol serves as a prime example of such a building block. Its constituent parts can be strategically utilized to construct larger, more elaborate molecules. For instance, the thiol group can readily participate in nucleophilic substitution or addition reactions, while the biphenyl (B1667301) framework provides a rigid and sterically defined scaffold. This dual functionality makes it an ideal starting material for the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their exact chemical composition.

One notable application of this compound is in the synthesis of thianthrene (B1682798) derivatives. Thianthrenes are sulfur-containing heterocyclic compounds with a folded "butterfly" shape. mdpi.com The reaction of this compound with suitable reagents allows for the construction of the thianthrene core, which can be further functionalized. chemicalbook.com These compounds are of interest due to their unique three-dimensional structures and potential applications in materials science and as chiral ligands in asymmetric catalysis.

Furthermore, this compound is instrumental in the synthesis of dibenzothiophenes. chemicalbook.com Dibenzothiophenes are another class of sulfur-containing aromatic compounds that are of significant interest in materials science, particularly for organic electronics, and are also found in certain biologically active molecules. chemistryviews.orgtus.ac.jp The synthesis often involves the cyclization of this compound derivatives to form the central thiophene (B33073) ring fused with two benzene (B151609) rings. chemicalbook.comorganic-chemistry.org

Precursor in Heterocyclic Compound Synthesis for Pharmaceutical Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceutical research due to their wide range of biological activities. africanjournalofbiomedicalresearch.comresearchgate.net Many drugs and biologically active natural products contain heterocyclic scaffolds. africanjournalofbiomedicalresearch.com The synthesis of these compounds often relies on the use of versatile precursors that can be readily converted into the desired heterocyclic systems. scirp.orgresearchgate.net

This compound has proven to be a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds with potential pharmaceutical applications. chemmethod.com Its ability to undergo intramolecular cyclization reactions, often facilitated by the presence of the thiol group, allows for the efficient construction of heterocyclic rings. For example, derivatives of this compound can be used to synthesize benzothiazoles and other related structures, which are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. chemmethod.com

The general synthetic utility of this compound as a precursor is highlighted in the preparation of various heterocyclic systems. For example, it can be a starting material for the synthesis of dibenzo[b,e]thiepin-11(6H)-one and thianthrene. chemicalbook.com These core structures are present in a number of compounds with interesting pharmacological profiles.

Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are chemical reactions in which three or more starting materials react to form a single product in a one-pot process. nih.govpreprints.org These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. nih.govpreprints.orgresearchgate.net The integration of versatile building blocks like this compound into MCRs can lead to the development of highly efficient synthetic routes to complex molecules.

The reactivity of the thiol group in this compound makes it a suitable component for various MCRs. For example, it can participate as a nucleophile in reactions involving aldehydes, isocyanides, and other electrophilic species. The resulting products from these MCRs can incorporate the 2-phenylthiophenyl moiety, providing a scaffold for further synthetic manipulations or directly leading to compounds with desired properties.

While specific examples of MCRs directly incorporating this compound are not extensively detailed in the provided context, the principles of MCR design suggest its potential utility. The ability to combine multiple reactants in a single step significantly reduces the number of synthetic operations, purification steps, and waste generation, aligning with the principles of green chemistry. preprints.org The development of new MCRs is an active area of research, and the unique structural features of this compound make it an attractive candidate for inclusion in such synthetic strategies. beilstein-journals.orgchemicalpapers.comnih.gov

Role in the Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds is a cornerstone of medicinal chemistry and drug discovery. mdpi.comnih.gov Many natural products and synthetic molecules with therapeutic properties possess complex structures that require sophisticated synthetic strategies for their preparation. nih.gov The use of well-defined building blocks is crucial in these synthetic endeavors.

This compound and its derivatives have been utilized in the synthesis of various biologically active compounds. For instance, the core structure of dibenzothiophene (B1670422), which can be synthesized from this compound, is found in molecules with potential applications in materials and pharmaceutical chemistry. chemistryviews.orgtus.ac.jp Thiophene derivatives, in general, are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Coordination Chemistry of 2 Phenylthiophenol and Its Metal Complexes

Investigation of Metal-Ligand Interactions and Complex Formation Principles

The formation of coordination compounds between metal ions and ligands like 2-phenylthiophenol is governed by fundamental principles of Lewis acid-base theory. libretexts.orgtruman.edu The metal ion acts as a Lewis acid (electron pair acceptor), while the ligand, with its available electron pairs on the sulfur atom, functions as a Lewis base (electron pair donor). libretexts.org The stability and nature of these metal-ligand interactions are influenced by several factors, including the charge and size of the metal ion, the electronegativity of the ligand's donor atom, and the coordination geometry of the resulting complex. nih.govsolubilityofthings.com

Synthesis and Comprehensive Characterization of this compound Coordination Compounds

The synthesis of metal complexes of this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. truman.edunih.gov The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and nuclearity. nih.gov For instance, reacting a metal chloride or nitrate (B79036) salt with this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) can lead to the formation of mononuclear or polynuclear complexes. nih.govbiomedpharmajournal.org

A variety of analytical techniques are employed for the comprehensive characterization of these coordination compounds: nih.gov

Elemental Analysis: Determines the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, and other elements present. nih.gov

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the complex. The disappearance of the S-H stretching vibration and shifts in other characteristic bands can confirm the coordination of the thiophenol ligand to the metal center. ugm.ac.id

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution, providing insights into the ligand's environment upon coordination. ugm.ac.id

UV-Visible Spectroscopy: Reveals information about the electronic transitions within the complex, which are related to its color and electronic structure. ugm.ac.id

These characterization methods are essential for confirming the successful synthesis and understanding the detailed molecular structure of this compound coordination compounds. nih.gov

Structural Diversity and Geometrical Considerations of Metal-Thiophenol Complexes

Metal complexes of this compound exhibit significant structural diversity, a consequence of the ligand's flexibility and the varied coordination preferences of different metal ions. researchgate.netresearchgate.net The coordination number and geometry around the metal center can range from linear and trigonal planar to more common tetrahedral, square planar, and octahedral arrangements. nih.gov

The ability of the thiolate sulfur to act as a bridging ligand, connecting two or more metal centers, leads to the formation of polynuclear complexes and coordination polymers. researchgate.net This bridging capability contributes to the vast structural complexity observed in metal thiolate chemistry. researchgate.net

Factors influencing the final structure include:

The nature of the metal ion (size, charge, and d-electron configuration).

The presence of other co-ligands in the coordination sphere. researchgate.net

The reaction conditions, such as solvent and temperature.

The interplay of these factors can result in a wide range of molecular architectures, from simple mononuclear species to intricate multi-dimensional networks. researchgate.net

Table 1: Examples of Coordination Geometries in Metal Complexes

| Coordination Geometry | Description | Example Metal Ions |

|---|---|---|

| Tetrahedral | A central metal atom is bonded to four ligands at the corners of a tetrahedron. | Zn(II), Cu(I) nih.gov |

| Square Planar | A central metal atom is bonded to four ligands in a square arrangement in the same plane. | Ni(II), Pt(II) nih.gov |

| Octahedral | A central metal atom is bonded to six ligands at the corners of an octahedron. | Co(II), Ni(II), Fe(III) truman.eduugm.ac.id |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of this compound coordination compounds are intrinsically linked to the d-electron configuration of the central metal ion and the nature of the metal-ligand interactions. libretexts.orgunacademy.com The presence of unpaired electrons in the d-orbitals of the metal center renders the complex paramagnetic, meaning it will be attracted to a magnetic field. libretexts.orglibretexts.org Conversely, if all electrons are paired, the complex is diamagnetic and will be weakly repelled by a magnetic field. libretexts.org

The strength of the ligand field, as described by Crystal Field Theory, determines whether a complex will be high-spin or low-spin. libretexts.org This, in turn, dictates the number of unpaired electrons and the magnitude of the magnetic moment. fiveable.me The magnetic moment can be experimentally determined and provides valuable insight into the electronic structure of the complex. fiveable.meiitk.ac.in

The electronic spectra of these complexes, obtained through UV-Visible spectroscopy, show absorption bands corresponding to electronic transitions. These transitions can be d-d transitions within the metal's d-orbitals or charge-transfer transitions between the metal and the ligand. fiveable.me The energy and intensity of these bands are characteristic of the complex's geometry and the electronic environment of the metal ion. fiveable.me

Table 2: Relationship between Unpaired Electrons and Magnetic Properties

| Number of Unpaired Electrons | Magnetic Property | Magnetic Moment (spin-only, BM) |

|---|---|---|

| 0 | Diamagnetic | 0 |

| 1 | Paramagnetic | 1.73 |

| 2 | Paramagnetic | 2.83 |

| 3 | Paramagnetic | 3.87 |

| 4 | Paramagnetic | 4.90 |

BM = Bohr Magneton fiveable.me

Fluxional Behavior and Dynamic Processes in this compound Complexes

Certain coordination complexes of this compound can exhibit fluxional behavior, a phenomenon where the molecule undergoes rapid, reversible intramolecular rearrangements. acs.orgnumberanalytics.com This dynamic process can lead to the interchange of ligands between different coordination sites. numberanalytics.com

Fluxionality is often observed in complexes with low energy barriers between different geometries, such as five-coordinate complexes that can interconvert between trigonal bipyramidal and square pyramidal structures. ilpi.com This interconversion can occur through mechanisms like the Berry pseudorotation or the turnstile mechanism. numberanalytics.com

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a primary tool for studying fluxional processes. ilpi.com At low temperatures, the exchange process may be slow enough to observe distinct signals for the non-equivalent ligands. As the temperature is raised, the rate of exchange increases, leading to the broadening and eventual coalescence of these signals into a single, time-averaged signal. ilpi.com The study of these dynamic processes provides valuable information about the energy barriers and mechanisms of intramolecular rearrangements in these complexes. acs.org

Exploration of 2 Phenylthiophenol in Materials Science

Design and Synthesis of 2-Phenylthiophenol-Functionalized Materials

The functionalization of materials with this compound is a key strategy for tailoring their properties for specific applications. The thiol group provides a reactive site for various chemical transformations, enabling the covalent attachment of the this compound moiety to different substrates.

One notable method involves the electrophilic trifluoromethylthiolation of this compound. rsc.org In a reaction with trifluoromethanesulfenamide in the presence of p-toluenesulfonic acid hydrate, this compound is converted to the corresponding trifluoromethyl disulfide. rsc.org This process highlights a metal-free, acid-promoted method for creating trifluoromethyl disulfides from various thiols, including sterically hindered ones. rsc.org The reaction's efficiency and selectivity make it a practical route for synthesizing previously rare trifluoromethyl disulfides. rsc.org

Another significant synthetic application is the palladium (II)-catalyzed tandem reaction of C-S bond direct cross-coupling and sulfonylation. preprints.orgpreprints.org This method allows for the synthesis of 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives and 1-methyl-2-(phenylsulfinyl)-1H-pyrrole derivatives starting from substituted quinoxalines and phenylthiophenols. preprints.orgpreprints.org The protocol is valued for its mild reaction conditions and broad substrate scope, offering an economical approach to forming C(sp2)-sulfoxide bonds. preprints.orgpreprints.org

The synthesis of thiolate-supported metalloradicals also utilizes 2-phenylbenzenethiol (an alternative name for this compound). caltech.edu For instance, the reaction of 2-phenylbenzenethiol with 2-bromopropane (B125204) and potassium carbonate in acetone (B3395972) yields a pale yellow oil, demonstrating a straightforward method for derivatizing the thiol group. caltech.edu

Integration into Metal-Organic Frameworks (MOFs) and Polymeric Systems

The unique properties of this compound make it a valuable component in the construction of both Metal-Organic Frameworks (MOFs) and advanced polymeric systems.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The tunable nature of their pores and chemical functionalities makes them suitable for a wide range of applications, including gas storage, separation, and catalysis. cas.org While direct integration of this compound into MOF structures as a primary linker is not extensively documented in the provided search results, its derivatives and related thiol-containing compounds are utilized. For instance, MOF-5 has been used as an adsorbent for the selective adsorption of thiol compounds from wastewater, demonstrating the affinity of MOF structures for sulfur-containing molecules. researchgate.net The surface of porous channels in some MOFs are lined with sulfur heteroatoms, which can enhance the adsorption of small gas molecules like CO2. mdpi.com The general principle of incorporating functional organic linkers to tune the properties of MOFs is well-established. cas.org

Polymeric Systems benefit from the incorporation of this compound and its derivatives to create materials with responsive and functional properties. Stimuli-responsive polymers, for example, can undergo significant changes in their physical and chemical properties in response to external stimuli like pH or temperature. nih.govrsc.org The introduction of specific functional groups is key to this behavior. While the direct use of this compound in the examples is not specified, the principles of creating functional polymers are relevant. For instance, pH-responsive polymers often contain acidic or basic groups that can ionize. rsc.org Thiol groups, like that in this compound, can participate in various reactions, including oxidation to form disulfide bonds, which can be used to create cross-linked or degradable polymer networks.

Furthermore, polymeric systems are crucial in biomedical applications, such as drug delivery and immunotherapy. frontiersin.orgnih.gov Degradable polymers like PLGA are widely used for controlled drug release. nih.gov The design of such systems often involves the chemical modification of the polymer backbone or the attachment of specific ligands. The reactivity of the thiol group in this compound could potentially be exploited for such purposes, for example, in creating targeted drug delivery systems or stimuli-responsive hydrogels.

Applications in Advanced Electronic and Optoelectronic Materials

This compound and its derivatives are finding applications in the development of advanced electronic and optoelectronic materials due to their unique molecular structure and properties. preprints.orgpreprints.orggoogle.com Organic sulfoxides and sulfones, which can be synthesized from phenylthiophenols, have significant applications in functional materials. preprints.orgpreprints.org

Electronic Materials encompass a broad range of substances used in devices like transistors, sensors, and solar cells. mdpi.com The performance of these materials is fundamentally linked to their electronic structure and properties. Silicon remains a cornerstone of the electronics industry, but research into new materials, including organic semiconductors, is ongoing to develop technologies with improved performance and new functionalities. samaterials.comavs.org The incorporation of specific organic molecules can tune the electronic properties of these materials.

Optoelectronic Materials are at the core of devices that interact with light, such as light-emitting diodes (LEDs), solar cells, and photodetectors. pageplace.dejlu.edu.cn Organic and polymeric optoelectronic materials offer advantages like flexibility and low-cost processing. pageplace.de The efficiency of these devices often depends on processes like charge and energy transfer between different components. primescholars.com For instance, studies on polymer/dye composite pairs investigate how the frontier orbital energies and absorption coefficients of the components affect optoelectronic conversion efficiency. primescholars.com

A palladium(II)-catalyzed reaction has been developed to synthesize 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives from substituted quinoxalines and phenylthiophenols. preprints.orgpreprints.org These resulting organic sulfoxide (B87167) compounds are noted for their applications in functional materials. preprints.orgpreprints.org This synthetic route highlights how this compound can serve as a precursor to molecules with potential use in electronic or optoelectronic applications. While the specific electronic properties of these derivatives are not detailed, the synthesis of novel organic compounds with defined structures is a critical first step in the discovery of new functional materials. preprints.orgpreprints.org

The table below summarizes some research findings related to the synthesis of materials derived from phenylthiophenols.

| Reactants | Catalyst/Reagents | Product Type | Potential Application |

| Substituted quinoxalines, Phenylthiophenols | Palladium(II) acetate, Cesium carbonate | 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives | Functional Materials |

| N-methylpyrrole, Phenylthiophenols | Palladium(II) acetate, Cesium carbonate | 1-methyl-2-(phenylsulfinyl)-1H-pyrrole derivatives | Functional Materials |

This table is based on the findings from a palladium(II)-catalyzed tandem reaction. preprints.orgpreprints.org

Computational Materials Science for Predicting Properties and Performance

Computational materials science has become an indispensable tool for predicting the properties and performance of new materials, including those functionalized with this compound. By using theoretical models and simulations, researchers can gain insights into the electronic structure, reactivity, and other important characteristics of materials before they are synthesized in the laboratory.

Quantum chemical calculations, for example, have been used to support the proposed mechanism of the acid-promoted trifluoromethylthiolation of thiols. rsc.org These calculations suggested the formation of an electron-deficient intermediate in the transition state, which was consistent with experimental observations of the relative reactivity of different thiophenols. rsc.org

In the context of hydrodesulfurization catalysis, computational studies have been employed to understand the lability of C-S bonds in certain tungsten complexes. acs.org Density functional theory (DFT) calculations are also used to rationalize the coordination modes of thiophenes and their tendency to undergo hydrogenation. researchgate.net These computational approaches provide a molecular-level understanding of reaction mechanisms and catalyst behavior.

For electronic and optoelectronic materials, first-principles calculations within the framework of density functional theory are used to study their electronic and optical properties. bonviewpress.com For example, the band gap, dielectric constant, and absorption capacity of semiconductor materials can be calculated to assess their potential for use in devices like solar cells. bonviewpress.com

While there are no specific computational studies solely focused on this compound in the provided search results, the methodologies are broadly applicable. Predicting the properties of materials incorporating this compound would likely involve:

Quantum Chemical Calculations: To determine molecular geometry, electronic structure, and reactivity of this compound and its derivatives.

Molecular Dynamics Simulations: To study the conformational behavior and interactions of this compound-containing polymers or its behavior at interfaces.

Density Functional Theory (DFT): To model the electronic band structure and optical properties of solids incorporating this molecule, such as MOFs or semiconductors.

These computational techniques are crucial for the rational design of new materials with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Phenylthiophenol in laboratory settings?

- Methodological Answer :

-

Engineering Controls : Use fume hoods to minimize inhalation exposure during synthesis or handling .

-

Personal Protective Equipment (PPE) : Wear impermeable gloves (e.g., butyl rubber) and safety goggles to prevent dermal/ocular contact. Gloves must comply with EN374 standards .

-

Storage : Store in sealed containers in cool, dry, well-ventilated areas away from oxidizers and heat sources to avoid decomposition .

-

Emergency Measures : Install eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered professionally .

- Data Table :

| PPE Component | Specification | Standard/Requirement |

|---|---|---|

| Gloves | Butyl rubber | EN374, permeation resistance >480 mins |

| Eye Protection | Safety goggles | ANSI Z87.1-compliant |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

-

Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity. Validate against certified reference standards (e.g., USP/EP) .

-

Spectroscopy : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and FT-IR (S-H stretch at ~2550 cm) .

-

Mass Spectrometry : Employ high-resolution LC-MS (ESI+) for molecular ion identification (expected m/z: 202.05 for CHS) .

- Data Table :

| Analytical Technique | Key Parameters | Expected Results |

|---|---|---|

| HPLC-UV | Column: C18, 5 µm; Mobile phase: 70% MeCN/30% HO | Retention time: 8.2 mins |

| H NMR | Solvent: CDCl | Aromatic protons: 7.3–7.6 ppm (multiplet) |

Advanced Research Questions

Q. How can conflicting toxicity data from in vivo and in vitro studies on this compound be reconciled?

- Methodological Answer :

-

Study Design : Conduct comparative dose-response studies using OECD TG 408 (90-day oral toxicity in rodents) and OECD TG 439 (in vitro skin irritation assays) to identify interspecies variability .

-